

Application Note: Comprehensive Characterization of 4-Fluoro-3-methylphenylacetic acid

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Compound of Interest

Compound Name:	4-Fluoro-3-methylphenylacetic acid
CAS No.:	1000520-92-2
Cat. No.:	B1387847

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Introduction

4-Fluoro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and agrochemical research. As with any biologically active compound, rigorous characterization of its identity, purity, and physicochemical properties is a critical prerequisite for its use in drug development and other scientific applications. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of **4-Fluoro-3-methylphenylacetic acid**, offering detailed protocols and the scientific rationale behind the selection of each technique. The methods described herein are designed to be implemented in a standard analytical laboratory and provide a framework for robust quality control.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-Fluoro-3-methylphenylacetic acid** is essential for the development of appropriate analytical methodologies. Key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₉ FO ₂	-
Molecular Weight	168.17 g/mol	-
Appearance	White to off-white solid	General observation for similar compounds
Melting Point	Not available. For the non-fluorinated analog, 4-methylphenylacetic acid, the melting point is 88-92 °C. The presence of the fluorine atom may alter this value.	[1]
Boiling Point	Not available. For the non-fluorinated analog, 4-methylphenylacetic acid, the boiling point is 265-267 °C.	[1]
Solubility	Expected to be soluble in methanol and other polar organic solvents.	[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

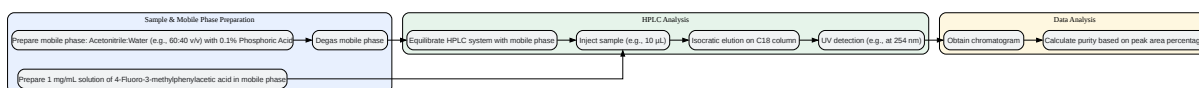
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like **4-Fluoro-3-methylphenylacetic acid**. A reversed-phase method is most suitable, leveraging the compound's aromaticity and carboxylic acid functionality.

Causality Behind Experimental Choices

A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the phenylacetic acid moiety. The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous component with an acidic modifier. The organic solvent allows for the elution of the analyte from the C18 column, while the acidic aqueous

phase (e.g., using phosphoric acid or formic acid) is crucial for suppressing the ionization of the carboxylic acid group.[2] This ensures a consistent retention time and sharp peak shape by preventing the formation of the carboxylate anion, which would have different retention characteristics. UV detection is appropriate due to the presence of the aromatic ring, which provides a chromophore. The UV absorbance maximum for phenolic acids typically falls within the 200 to 290 nm range.[3]

Experimental Protocol: HPLC Purity Determination



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Caption: HPLC workflow for purity analysis.

Step-by-Step Methodology:

- Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (a common starting point is 60:40 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.
- Standard/Sample Preparation: Accurately weigh and dissolve **4-Fluoro-3-methylphenylacetic acid** in the mobile phase to a final concentration of 1 mg/mL.
- HPLC System and Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 254 nm (or an optimized wavelength based on a UV scan).
- Injection Volume: 10 µL.
- Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
- Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

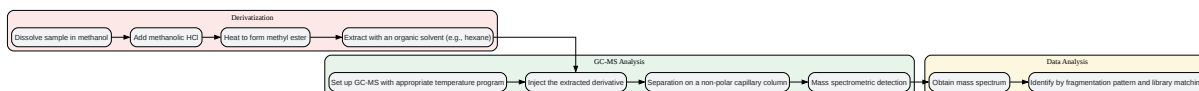
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.

Causality Behind Experimental Choices

Methylation of the carboxylic acid group to its corresponding methyl ester is a common and effective derivatization strategy.^[4] This is typically achieved by reacting the acid with methanolic HCl. The resulting methyl ester is significantly more volatile and less polar, making it amenable to GC analysis. Mass spectrometry provides structural information through the fragmentation pattern of the derivatized molecule, allowing for unambiguous identification.

Experimental Protocol: GC-MS with Methylation Derivatization



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Caption: GC-MS workflow with methylation.

Step-by-Step Methodology:

- Derivatization (Methylation):
 - To approximately 1 mg of **4-Fluoro-3-methylphenylacetic acid** in a vial, add 1 mL of 2M methanolic HCl.
 - Seal the vial and heat at 60-80 °C for 1-2 hours.
 - After cooling, add 1 mL of water and 1 mL of n-hexane. Vortex and allow the layers to separate.
 - Carefully transfer the upper hexane layer containing the methyl ester to a new vial for GC-MS analysis.
- GC-MS System and Conditions:
 - GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
- Injector Temperature: 250 °C.
- MS Transfer Line Temperature: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Data Interpretation: The resulting mass spectrum of the methyl ester derivative is expected to show a molecular ion peak and characteristic fragment ions. For methyl 4-fluoro-3-methylphenylacetate, the molecular ion would be at m/z 182. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 151) and the cleavage of the bond between the carbonyl group and the methylene bridge, leading to a prominent tropylium-like ion. The mass spectrum of the non-fluorinated analog, methyl phenylacetate, shows a base peak at m/z 91, corresponding to the tropylium ion.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Causality Behind Experimental Choices

¹H NMR will reveal the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons). For **4-Fluoro-3-methylphenylacetic acid**, we expect to see signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals. ¹³C NMR will show signals for each unique carbon atom in the molecule. The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard practice in NMR to avoid overwhelming solvent signals.[6]

Expected NMR Spectral Data

While experimental spectra for **4-Fluoro-3-methylphenylacetic acid** are not readily available in the public domain, the following are educated estimations based on the analysis of similar structures.^{[7][8]}

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet, broad	1H	-COOH
~7.0-7.2	Multiplet	3H	Aromatic CH
~3.6	Singlet	2H	-CH ₂ -COOH
~2.3	Singlet	3H	-CH ₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)	Assignment
~178	-COOH
~160 (d, ¹ JCF ≈ 245 Hz)	C-F
~125-135	Aromatic C
~40	-CH ₂ -
~15	-CH ₃

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices

The presence of the carboxylic acid and the substituted benzene ring in **4-Fluoro-3-methylphenylacetic acid** will give rise to characteristic absorption bands in the IR spectrum. The O-H stretch of the carboxylic acid will appear as a very broad band, while the C=O stretch will be a strong, sharp absorption. The aromatic C-H and C=C stretching vibrations will also be observable.

Expected FT-IR Absorption Bands

Based on the analysis of similar phenylacetic acid derivatives, the following characteristic peaks are expected.[9]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, very broad	O-H stretch of carboxylic acid
~1700	Strong, sharp	C=O stretch of carboxylic acid
~1600, ~1450	Medium to weak	C=C stretching in the aromatic ring
~1200-1300	Medium	C-O stretch of carboxylic acid
~1100-1200	Strong	C-F stretch
~2900-3100	Medium	C-H stretch (aromatic and aliphatic)

Conclusion

The combination of HPLC, GC-MS, NMR, and FT-IR spectroscopy provides a robust and comprehensive analytical toolkit for the characterization of **4-Fluoro-3-methylphenylacetic acid**. HPLC is ideal for purity determination, while GC-MS, after appropriate derivatization, offers definitive identification and detection of volatile impurities. NMR spectroscopy provides unambiguous structural elucidation, and FT-IR confirms the presence of key functional groups. The application of these orthogonal techniques ensures the identity, purity, and structural integrity of **4-Fluoro-3-methylphenylacetic acid**, which is paramount for its application in research and development.

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